2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of pyrazolo[4,3-d]pyrimidine derivatives. This compound is known for its diverse applications in the fields of chemistry, biology, and medicine due to its unique chemical structure and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide generally involves multi-step reactions:
Starting Materials
Benzyl acetoacetate
Ethyl hydrazinecarboxylate
4-ethoxyphenylisocyanate
Initial Condensation
Benzyl acetoacetate and ethyl hydrazinecarboxylate undergo condensation under acidic conditions, leading to the formation of an intermediate.
Cyclization
Final Functionalization
The core structure reacts with 4-ethoxyphenylisocyanate to introduce the desired acetamide functionality.
Industrial Production Methods
For industrial-scale production, the process must be optimized to increase yield and reduce costs:
Optimized Solvent Selection: : Utilizing high-efficiency solvents to enhance reaction rates and yields.
Continuous Flow Chemistry: : Implementing continuous flow reactors for consistent production and scalability.
Automated Synthesis: : Using automated synthesis platforms to minimize human error and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with agents like potassium permanganate, leading to various oxidized derivatives.
Reduction: : Reduction reactions, such as with sodium borohydride, can modify its functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can be conducted to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogens or alkylating agents under controlled temperatures and solvents.
Major Products
Oxidized Derivatives: : Formation of various carbonyl or carboxylated products.
Reduced Products: : Alcohols or amines based on the reduction specifics.
Substituted Compounds: : New derivatives based on the substituted groups, adding functionality or stability.
Scientific Research Applications
Chemistry
Used as a reagent for organic synthesis and studying reaction mechanisms.
Acts as a ligand in coordination chemistry due to its pyrazolo[4,3-d]pyrimidine core.
Biology
Investigated for its role in enzyme inhibition, specifically targeting kinases.
Medicine
Research indicates its use as a candidate for anticancer therapies, given its ability to interfere with cell proliferation pathways.
Examined for its antimicrobial properties, offering potential as a new class of antibiotics.
Industry
Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects through several pathways:
Molecular Targets: : It interacts with specific enzymes, such as kinases, modifying their activity and inhibiting their function.
Pathways Involved: : Disruption of cell signaling pathways like MAPK and PI3K, critical for cell growth and survival, which can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-benzyl-5,7-dioxo-2-ethylpyrazolo[4,3-d]pyrimidine
2-ethyl-4-(4-ethoxyphenylamino)-6,7-dioxo-5,7-dihydro-2H-pyrazolo[4,3-d]pyrimidine
Uniqueness
The specific combination of the benzyl and ethoxyphenyl groups in 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide contributes to its unique binding properties and reactivity, distinguishing it from similar compounds.
Its ability to selectively inhibit certain kinases, unlike its analogs, underscores its potential for targeted therapy.
Properties
CAS No. |
951616-63-0 |
---|---|
Molecular Formula |
C24H25N5O4 |
Molecular Weight |
447.495 |
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-6-5-7-9-17)24(32)28(20)16-21(30)25-18-10-12-19(13-11-18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) |
InChI Key |
FYQKBYFOFXYLLG-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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